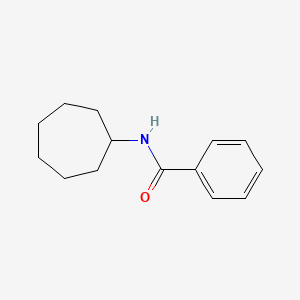

N-cycloheptylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cycloheptylbenzamide is a chemical compound with the linear formula C14H19NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, including N-cycloheptylbenzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis

Benzamides, including N-cycloheptylbenzamide, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications

Oxygenation with Beauveria sulfurescens

Research by Johnson et al. (1992) explored the oxygenation of N-cycloheptylbenzamides using the fungus Beauveria sulfurescens. This study revealed enantioselectivity in the oxygenation process and determined the structures of the optically active compounds produced. This includes the transformation of N-cycloheptylbenzamide into N-[(1S)-4-oxocycloheptyl]benzamide and N-[(1S,4S)-4-hydroxycycloheptyl]benzamide, identified through methods like circular dichroism spectroscopy and X-ray crystallography (Johnson et al., 1992).

Application in Biosensors

A study by Karimi-Maleh et al. (2014) demonstrated the use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide in developing a highly sensitive biosensor. This biosensor, incorporating FePt/CNTs nanocomposite, was effective for the simultaneous determination of glutathione and piroxicam. The unique electrocatalytic properties of the modified electrode highlight the potential application of N-cycloheptylbenzamide derivatives in electrochemical sensors (Karimi-Maleh et al., 2014).

Synthesis and Crystallographic Analysis

Saeed et al. (2010) synthesized and analyzed N-Cyclohexyl-2-nitrobenzamide, a related compound. This research involved characterizing the compound through spectroscopic data and X-ray diffraction analysis, offering insights into its crystal structure and stability. Such studies are essential for understanding the properties of N-cycloheptylbenzamide-related compounds and their potential applications (Saeed et al., 2010).

Antioxidant Analogs in Biomedical Applications

Raut et al. (2011) investigated the fluorescent properties of aminobenzamide cysteine (ABZ Cys), an antioxidant analog of N-acetyl cysteine, which shares a structural resemblance to N-cycloheptylbenzamide. Their study highlights the potential use of such analogs in biomedical applications, especially in oxidative stress-related diseases (Raut et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-cycloheptylbenzamide are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any compound’s interaction with these pathways can lead to various downstream effects

properties

IUPAC Name |

N-cycloheptylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(12-8-4-3-5-9-12)15-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVYGOJXFBMZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2945761.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2945764.png)

![1-{4-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2945765.png)

![2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2945766.png)

![N-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2945767.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2945771.png)

![4-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2945773.png)

![6-Azaspiro[3.6]decan-5-one](/img/structure/B2945774.png)

![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/no-structure.png)